(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid
CAS No.:
Cat. No.: VC17510403
Molecular Formula: C11H18FNO4
Molecular Weight: 247.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18FNO4 |
|---|---|
| Molecular Weight | 247.26 g/mol |
| IUPAC Name | (2R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
| Standard InChI Key | VRAVGIAPUYVLMZ-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](CC[C@@H]1C(=O)O)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
(2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid features a six-membered piperidine ring with two stereogenic centers at positions 2 (R-configuration) and 5 (S-configuration). The tert-butoxycarbonyl group protects the amine functionality at position 1, while the fluorine atom at position 5 introduces electronegativity and steric effects that influence conformational dynamics . The carboxylic acid moiety at position 2 enhances solubility and facilitates further derivatization.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈FNO₄ |
| Molecular Weight | 247.26 g/mol |
| IUPAC Name | (2R,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
| CAS Number | 2165952-20-3 |
Stereochemical Significance
The compound’s (2R,5S) configuration is critical for its biological interactions. Chirality at these positions affects binding affinity to enzymes and receptors, as demonstrated in comparative studies with its (2S,5S) and (2R,5R) stereoisomers . For instance, the (2R,5S) isomer exhibits a 15% higher binding affinity to γ-aminobutyric acid (GABA) transporters than its (2R,5R) counterpart, underscoring the role of stereochemistry in pharmacological activity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (2R,5S)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid involves multi-step processes to ensure stereochemical fidelity. A representative route includes:
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Piperidine Ring Formation: Cyclization of a linear precursor under basic conditions.
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Fluorination: Introduction of fluorine at position 5 via electrophilic fluorination using Selectfluor® or similar agents.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine group.
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Carboxylic Acid Formation: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile intermediate.
Optimization Challenges
Key challenges include minimizing racemization during fluorination and achieving high enantiomeric excess (ee). Recent advances in asymmetric catalysis have improved ee values to >98% in optimized conditions.
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Fluorination | Selectfluor®, CH₃CN, 0°C | 72 |
| Boc Protection | (Boc)₂O, DMAP, DCM, RT | 89 |
| Carboxylic Acid Formation | KMnO₄, H₂O, 60°C | 68 |
Comparative Analysis with Structural Analogues
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor to protease inhibitors and GABA agonists. Its Boc group enables selective deprotection for subsequent coupling reactions, as seen in the synthesis of HCV NS3/4A protease inhibitors.
Asymmetric Synthesis
Chiral pool synthesis strategies utilize the (2R,5S) configuration to construct complex alkaloids. For example, it has been employed in the total synthesis of (-)-quinocarcin, a potent antitumor agent.
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